molecular formula C22H31BrN2O5 B12331846 4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine

4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine

Cat. No.: B12331846
M. Wt: 483.4 g/mol
InChI Key: KFGZVZVRDGXXOP-HTWSVDAQSA-N
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Description

4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine is a complex organic compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a phenylalanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine typically involves multiple steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Bromination: The aromatic ring of the protected phenylalanine is brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Coupling Reaction: The brominated intermediate is then coupled with trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted aromatic ring.

    Reduction: Reduction reactions can target the carbonyl group or the bromine atom.

    Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include brominated quinones or other oxidized aromatic compounds.

    Reduction: Products may include alcohols or dehalogenated compounds.

    Substitution: Products will vary depending on the nucleophile used, resulting in various substituted aromatic compounds.

Scientific Research Applications

4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.

    Biology: Studied for its potential interactions with biological molecules and its role in modifying peptides for research purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of specialized chemicals and materials, particularly in the pharmaceutical and biotechnology sectors.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine involves its interaction with biological molecules, particularly proteins and enzymes. The compound can act as a substrate or inhibitor, modifying the activity of these molecules. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(tert-pentyl)aniline: Another brominated aromatic compound with different substituents.

    4-(N-Boc-amino)phenylboronic acid: A compound with a similar Boc protecting group but different functional groups.

Uniqueness

4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine is unique due to its combination of a brominated aromatic ring, a Boc-protected amino group, and a cyclohexyl carboxylic acid moiety. This combination of functional groups makes it particularly useful in peptide synthesis and medicinal chemistry, offering versatility in chemical modifications and biological interactions.

Biological Activity

4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine (commonly referred to as Boc-4-Br-Phe) is a synthetic amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, which includes a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a phenylalanine backbone, suggests potential for diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Boc-4-Br-Phe is C19H26BrN2O4C_{19}H_{26}BrN_{2}O_{4}, with a molecular weight of approximately 483.4 g/mol. The compound features a cyclohexyl ring and is used primarily in peptide synthesis due to its ability to protect amine groups during chemical reactions.

The biological activity of Boc-4-Br-Phe can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The bromine substituent may enhance the compound's ability to interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibition can lead to reduced tumor growth.
  • Modulation of Signaling Pathways : Similar compounds have been shown to influence key signaling pathways such as the PI3K/Akt pathway, which is crucial in cellular proliferation and survival. Boc-4-Br-Phe's structure allows it to potentially modulate these pathways through competitive inhibition or allosteric effects.

Biological Activity and Therapeutic Applications

Boc-4-Br-Phe has been investigated for various biological activities:

  • Anticancer Activity : Research indicates that derivatives of phenylalanine can exhibit anticancer properties by disrupting metabolic pathways in cancer cells. For instance, compounds that inhibit the PI3K/Akt signaling pathway have shown promise in reducing tumor growth in xenograft models .
  • Antimicrobial Properties : Some studies have suggested that brominated amino acids possess antimicrobial activity. This could be beneficial in developing new antibiotics or treatments for resistant bacterial strains .
  • Neuroprotective Effects : Amino acid derivatives are known to influence neurotransmitter systems. The potential neuroprotective effects of Boc-4-Br-Phe may be explored further in the context of neurodegenerative diseases.

Research Findings and Case Studies

Several studies have highlighted the biological activity of Boc-4-Br-Phe:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of PI3K/Akt pathway
AntimicrobialDisruption of bacterial cell function
NeuroprotectiveModulation of neurotransmitter levels

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, Boc-4-Br-Phe was evaluated for its efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of brominated amino acids, including Boc-4-Br-Phe. The study found that these compounds exhibited bactericidal effects against several strains of bacteria, indicating their potential utility in developing new antimicrobial agents .

Properties

Molecular Formula

C22H31BrN2O5

Molecular Weight

483.4 g/mol

IUPAC Name

(2S)-3-(4-bromophenyl)-2-[[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexanecarbonyl]amino]propanoic acid

InChI

InChI=1S/C22H31BrN2O5/c1-22(2,3)30-21(29)24-13-15-4-8-16(9-5-15)19(26)25-18(20(27)28)12-14-6-10-17(23)11-7-14/h6-7,10-11,15-16,18H,4-5,8-9,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t15?,16?,18-/m0/s1

InChI Key

KFGZVZVRDGXXOP-HTWSVDAQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)N[C@@H](CC2=CC=C(C=C2)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)NC(CC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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